Triptolide O-Methyl Phosphate Dibenzyl Ester Triptolide O-Methyl Phosphate Dibenzyl Ester
Brand Name: Vulcanchem
CAS No.: 1254702-92-5
VCID: VC0041448
InChI: InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1
SMILES: CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C
Molecular Formula: C35H39O10P
Molecular Weight: 650.661

Triptolide O-Methyl Phosphate Dibenzyl Ester

CAS No.: 1254702-92-5

Cat. No.: VC0041448

Molecular Formula: C35H39O10P

Molecular Weight: 650.661

* For research use only. Not for human or veterinary use.

Triptolide O-Methyl Phosphate Dibenzyl Ester - 1254702-92-5

Specification

CAS No. 1254702-92-5
Molecular Formula C35H39O10P
Molecular Weight 650.661
IUPAC Name dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate
Standard InChI InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1
Standard InChI Key UAZNYHQWEVOUOJ-JAFOSAPKSA-N
SMILES CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C

Introduction

Chemical Properties and Structure

Basic Identification

Triptolide O-Methyl Phosphate Dibenzyl Ester, also known as Minnelide Dibenzyl Ester, is a prodrug derivative of triptolide specifically designed to overcome the pharmaceutical limitations of the parent compound. It is identified by the CAS Number 1254702-92-5 and characterized by the molecular formula C35H39O10P with a molecular weight of 650.661 g/mol. The compound represents an innovative approach to drug delivery, where the pharmacological activity of triptolide is temporarily masked by the phosphate group until enzymatic or chemical processes in vivo release the active form. This modification fundamentally alters the compound's physicochemical properties while preserving its therapeutic potential upon bioconversion.

Structural Characteristics

The IUPAC name for Triptolide O-Methyl Phosphate Dibenzyl Ester is dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate. This complex nomenclature reflects the molecule's intricate three-dimensional structure with multiple chiral centers and functional groups. The compound features a methyl phosphate group attached to the triptolide skeleton, with two benzyl groups serving as protecting groups that influence both the pharmacokinetic profile and the mechanism of bioactivation. The standard InChIKey UAZNYHQWEVOUOJ-JAFOSAPKSA-N provides a unique identifier for the compound in chemical databases.

PropertyValueReference
CAS Number1254702-92-5
Molecular FormulaC35H39O10P
Molecular Weight650.661 g/mol
Physical StateSolid
IUPAC Namedibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate
Alternative NamesMinnelide Dibenzyl Ester
Standard InChIKeyUAZNYHQWEVOUOJ-JAFOSAPKSA-N

Synthesis and Development

Prodrug Design Principles

The development of Triptolide O-Methyl Phosphate Dibenzyl Ester exemplifies sophisticated prodrug design principles aimed at overcoming the pharmaceutical limitations of triptolide. Despite triptolide's potent biological activities, its poor aqueous solubility and bioavailability have hampered its clinical development. The phosphate modification strategy represents a rational approach to address these challenges while maintaining therapeutic efficacy. The dibenzyl phosphate group serves multiple functions: significantly enhancing water solubility, protecting the phosphate group from premature hydrolysis, and providing a substrate for enzymatic cleavage by phosphatases in vivo. This reversible modification allows for controlled release of triptolide at target sites, potentially reducing systemic exposure and associated toxicity.

Synthesis Approaches

Alternative strategies for similar compounds have involved methylthiomethylation of the hydroxyl group as a key intermediate step. In one reported approach for a related compound, Pummerer rearrangement was employed, resulting in methylthiomethyl ether as the main component (50-52% yield), with acetoxymethyl ether as a major byproduct (38% yield) . The selective modification of the desired hydroxyl group in triptolide's complex structure represents a significant synthetic challenge, requiring carefully optimized reaction conditions and purification methods.

Therapeutic Applications

Anti-inflammatory Properties

Beyond oncology applications, Triptolide O-Methyl Phosphate Dibenzyl Ester may also maintain the significant anti-inflammatory and immunosuppressive properties of triptolide. The parent compound has demonstrated potent effects against various inflammatory conditions through mechanisms including inhibition of pro-inflammatory cytokine production, modulation of T-cell function, and interference with the NF-κB signaling pathway. These anti-inflammatory properties have historically been the basis for traditional uses of Tripterygium wilfordii extracts in treating autoimmune and inflammatory disorders.

The prodrug design aims to enhance the therapeutic index by improving drug delivery and reducing side effects associated with the parent compound. This is particularly important for anti-inflammatory applications, where long-term treatment regimens are often necessary, making safety and tolerability critical considerations. By potentially allowing for lower effective doses through improved bioavailability, the phosphate prodrug approach might help mitigate the dose-dependent toxicity that has limited triptolide's clinical development as an anti-inflammatory agent.

Research Findings and Efficacy

Cancer ModelRoute of AdministrationEffective DoseDosing ScheduleOutcomeReference
Human Colon Adenocarcinoma (HT-29)Intraperitoneal0.3 mg/kgDailyReduction/elimination of xenograft tumors
Human Colon Adenocarcinoma (HT-29)Intraperitoneal0.9 mg/kgLess frequentReduction/elimination of xenograft tumors
Human Ovarian Cancer (A2780)Intraperitoneal and Oral0.6-0.9 mg/kgDailyEffective and well-tolerated

Pharmacokinetics and Bioconversion

The therapeutic efficacy of phosphate prodrugs like Triptolide O-Methyl Phosphate Dibenzyl Ester depends critically on their bioconversion to release the active parent compound. For related phosphate prodrugs of triptolide, enzymatic conversion studies using alkaline phosphatase from bovine intestinal mucosa have confirmed their compatibility as substrates for this class of enzymes . This confirms the fundamental prodrug concept, where phosphatases present in blood and tissues can cleave the phosphate group to release active triptolide at target sites.

Stability is another important consideration for prodrug development. A related phosphonooxymethyl prodrug of triptolide demonstrated excellent chemical stability with an estimated shelf life (t90) of two years when stored at 4°C and pH 7.4 . This exceptional stability represents a significant pharmaceutical advantage, facilitating storage, handling, and formulation development. While enzymatic conversion assays are typically performed at alkaline pH (9.8) for maximum phosphatase activity, studies at physiological pH (7.4) provide more relevant insights into in vivo bioconversion kinetics. The ability to fine-tune the rate of bioconversion through specific phosphate modifications represents a potential advantage of this prodrug approach for optimizing pharmacokinetic profiles.

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